Stereochemical Fidelity: Defined (3R) Configuration vs. Racemate and (3S)-Enantiomer
The target compound is offered as a discrete (3R)-enantiomer (CAS 2306255-63-8) with purity of 98%, in contrast to the racemic mixture (CAS 278789-43-8) typically supplied at 95% purity . The (3S)-enantiomer (CAS 2306253-91-6) is separately available at 97% purity . In JAK3 inhibitor development, the (3R,4R)-3-methyl configuration is essential for potent kinase inhibition, with diastereomeric impurities directly reducing biological activity [1]. Procuring the defined (3R)-enantiomer eliminates the need for chiral resolution and reduces the risk of stereochemical inconsistencies in downstream SAR studies.
| Evidence Dimension | Enantiomeric purity and stereochemical definition |
|---|---|
| Target Compound Data | O1-tert-butyl O3-ethyl (3R)-3-methylpiperidine-1,3-dicarboxylate; Purity: 98%; CAS: 2306255-63-8 |
| Comparator Or Baseline | Racemate: 1-tert-butyl 3-ethyl 3-methylpiperidine-1,3-dicarboxylate; Purity: 95%; CAS: 278789-43-8 . (3S)-enantiomer: Purity: 97%; CAS: 2306253-91-6 |
| Quantified Difference | The (3R)-enantiomer (98%) provides a 3% higher guaranteed purity over the racemate (95%). Absolute configuration is defined, avoiding stereochemical ambiguity. |
| Conditions | Purity specifications from commercial suppliers (Leyan for (R)-enantiomer, AaronChem for racemate, AChemBlock for (S)-enantiomer) |
Why This Matters
Procuring a single, high-purity enantiomer eliminates chiral resolution steps and ensures consistent biological activity in stereosensitive target engagement assays.
- [1] US Patent US20110165183A1. Piperidine derivatives as JAK3 inhibitors: Specific (3R,4R)-3-methylpiperidine stereochemistry required. View Source
